molecular formula C25H26FN3O3S B3929165 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide

Cat. No. B3929165
M. Wt: 467.6 g/mol
InChI Key: IPKYPLYGSAIIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide, also known as BFE, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action for N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory effects, this compound has been found to have potential as an anti-angiogenic agent, which means that it can inhibit the formation of new blood vessels. This compound has also been found to have potential as an anti-viral agent, as well as a potential treatment for cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is that it has been found to have low toxicity and is well-tolerated by animals. Additionally, this compound has been found to have good solubility in water, which makes it easy to administer in lab experiments. However, one of the limitations of using this compound in lab experiments is that it is relatively expensive compared to other compounds that have similar effects.

Future Directions

There are many potential future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide. One area of research that is currently being explored is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring the potential use of this compound in the development of new drugs that target specific enzymes involved in cancer cell growth and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of potential applications, including as a potential treatment for cancer, inflammation, and neurological disorders. While the mechanism of action for this compound is not fully understood, it is believed to work by inhibiting the activity of certain enzymes involved in these diseases. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research on this promising compound.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide has been found to have a variety of potential scientific research applications. One of the most promising areas of research for this compound is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for neurological disorders.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-23-13-7-8-14-24(23)29(33(31,32)22-11-5-2-6-12-22)20-25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKYPLYGSAIIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide
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N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide
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N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide
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N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide

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